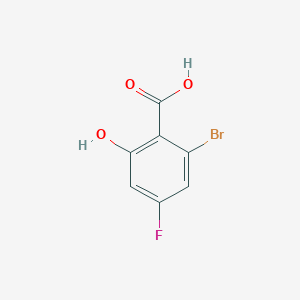

2-Bromo-4-fluoro-6-hydroxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

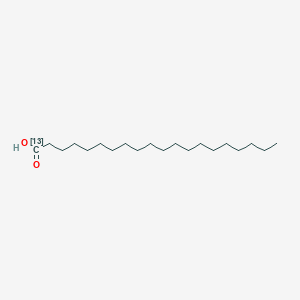

“2-Bromo-4-fluoro-6-hydroxybenzoic acid” is an organic compound with the molecular formula C7H4BrFO3 . It is a solid at room temperature . The compound has a molecular weight of 235.01 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters has been used to synthesize related compounds . Another method involves the amination of 2-bromo-4-fluorobenzoic acid with aniline to yield N-phenyl-4-fluoro-anthranilic acid .

Molecular Structure Analysis

The molecular structure of “2-Bromo-4-fluoro-6-hydroxybenzoic acid” includes a benzene ring substituted with bromo, fluoro, and hydroxy groups, as well as a carboxylic acid group . The InChI code for the compound is 1S/C7H4BrFO3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12) .

Physical And Chemical Properties Analysis

“2-Bromo-4-fluoro-6-hydroxybenzoic acid” is a solid at normal temperature and pressure . It has a molecular weight of 235.01 g/mol . The compound has some acidic properties due to the presence of the carboxylic acid group .

科学的研究の応用

Synthesis and Chemical Properties

Synthesis Methods

2-Bromo-4-fluoro-6-hydroxybenzoic acid can be synthesized through methods that involve bromination, hydrolysis, diazotization, and deamination. These processes typically utilize low-cost and mild reaction conditions, making them suitable for industrial-scale production (Zhou Peng-peng, 2013).

Chemical Reactions and Derivatives

The compound participates in various chemical reactions, including hydroxyl-directed regioselective functionalization, resulting in the synthesis of metabolites and derivatives with potential applications in different industries (B. Zajc, 1999).

Environmental and Biological Applications

Biodegradation Studies

Research on Alcaligenes denitrificans NTB-1 indicates its ability to utilize and metabolize halobenzoates, including compounds similar to 2-Bromo-4-fluoro-6-hydroxybenzoic acid, for carbon and energy sources. This process involves hydrolytic dehalogenation, indicating potential environmental applications in bioremediation (W. J. van den Tweel, J. Kok, J. D. de Bont, 1987).

Molecular Recognition and Supramolecular Assemblies

The compound's derivatives, such as 3,5-dihydroxybenzoic acid and its bromo derivative, have been studied for their interaction with N-donor compounds. This has implications for understanding molecular recognition mechanisms and the formation of complex supramolecular architectures, which can be relevant in pharmacology and material science (S. Varughese, V. Pedireddi, 2006).

Metabolic Studies

Studies on Syntrophus aciditrophicus reveal its ability to transform hydroxylated and fluorinated benzoates, which are structurally related to 2-Bromo-4-fluoro-6-hydroxybenzoic acid. This organism's metabolic pathways provide insight into the degradation and utilization of aromatic acids, potentially offering avenues for biotechnological applications (H. Mouttaki, M. Nanny, M. McInerney, 2008).

Applications in Organic Chemistry

Use in Synthesis of Organic Intermediates

Research demonstrates the application of related compounds in the synthesis of organic intermediates such as 2-bromophenol and 2,6-dibromophenol. These intermediates have potential uses in various organic synthesis processes (S. Mukhopadhyay, S. Ananthakrishnan, S. B. Chandalia, 1999).

Formation of Radical Cations

Studies on fluorobenzene derivatives, similar in structure to 2-Bromo-4-fluoro-6-hydroxybenzoic acid, reveal their reaction with hydroxyl radicals, leading to the formation of radical cations. This has implications for understanding chemical reactions involving halogenated aromatic compounds in various conditions (H. Mohan, J. Mittal, 1996).

Safety And Hazards

特性

IUPAC Name |

2-bromo-4-fluoro-6-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,10H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEADNFGAIWKGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)O)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluoro-6-hydroxybenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1381752.png)

![6-Bromo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1381753.png)

![4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1381757.png)

![5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1381772.png)